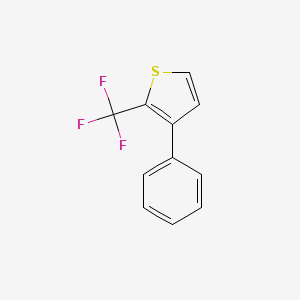

3-Phenyl-2-(trifluoromethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Phenyl-2-(trifluoromethyl)thiophene” is a chemical compound that belongs to the class of thiophenes . Thiophenes are sulfur-containing, five-membered heterocyclic compounds . This compound has a molecular formula of C11H7F3S .

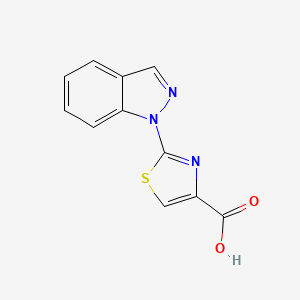

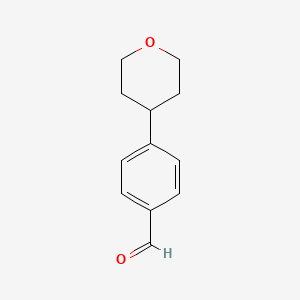

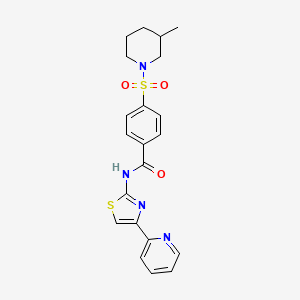

Molecular Structure Analysis

The molecular structure of “3-Phenyl-2-(trifluoromethyl)thiophene” includes a thiophene ring, a phenyl group, and a trifluoromethyl group . The exact structure can be determined using techniques like X-ray diffraction .Chemical Reactions Analysis

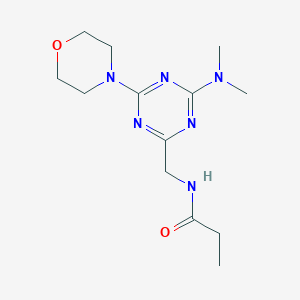

Thiophene-based compounds, including “3-Phenyl-2-(trifluoromethyl)thiophene”, can undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions to form conjugated polymers . They can also undergo cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-2-(trifluoromethyl)thiophene” can be determined using various analytical techniques. For instance, its molecular weight is 228.23 . More detailed properties like melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.Scientific Research Applications

Electrochemical Sensing and Analysis

A film derived from electrochemically oxidized 3-Phenyl-2-(trifluoromethyl)thiophene was used to estimate the affinity for synthetic stimulants . This application is particularly relevant in the field of chemosensors. The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants .

The determined values of the adsorption constants (Kads) showed the significance of charge–transfer and/or hydrogen bond interactions between—PhCF3 groups in the polymeric film and the analyte of interest . This application promises good perspectives for the detection of synthetic stimulants in forensic samples without prior pretreatment .

High Refractive Index Polyimides Synthesis

3-Phenyl-2-(trifluoromethyl)thiophene is used in the synthesis of high refractive index polyimides . This involves the use of nucleophilic substitution reactions. For this purpose, two new sulfur-containing aromatic amine monomers were developed, one being bifunctional and the other trifunctional .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Action Environment

The action, efficacy, and stability of 3-Phenyl-2-(trifluoromethyl)thiophene can be influenced by various environmental factors. For instance, the temperature can affect the reaction of thiophene-2,5-dicarboxylic acid with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid .

properties

IUPAC Name |

3-phenyl-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)10-9(6-7-15-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIZEPMWOUWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-(trifluoromethyl)thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)

![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)

![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)